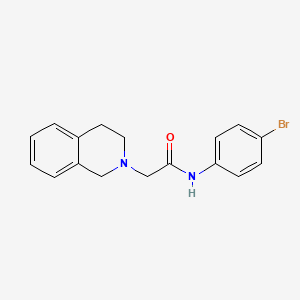

N-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide

Description

N-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group linked via an acetamide bridge to a 3,4-dihydroisoquinoline moiety. This compound belongs to a broader class of N-arylacetamides, which are structurally analogous to bioactive molecules such as benzylpenicillin derivatives and MAO/ChE inhibitors .

Properties

IUPAC Name |

N-(4-bromophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O/c18-15-5-7-16(8-6-15)19-17(21)12-20-10-9-13-3-1-2-4-14(13)11-20/h1-8H,9-12H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKILHVAOCNCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368211 | |

| Record name | STK278992 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89474-22-6 | |

| Record name | STK278992 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide typically involves the following steps:

Formation of the 3,4-dihydroisoquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

Introduction of the bromophenyl group: This step involves the bromination of aniline to form 4-bromoaniline, which is then coupled with the dihydroisoquinoline core through an amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups into the bromophenyl ring.

Scientific Research Applications

N-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.

Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Observations :

- Halogen Position : Bromine at the 4-position on benzothiazole (4d) results in higher melting points (~255°C) compared to chlorine analogs (4a: ~246°C), likely due to increased molecular weight and van der Waals interactions .

- Purity/Yield : Brominated benzothiazole derivatives (4d, 4e) exhibit 100% HPLC purity and yields >79%, suggesting stable synthetic routes for halogenated acetamides .

- Aromatic Core : Benzothiazole-based analogs (e.g., 4d) demonstrate confirmed MAO-B/BChE inhibitory activity, while phenyl-substituted compounds (e.g., the target) may exhibit altered selectivity due to differences in π-π stacking and hydrogen bonding .

Structural Analysis :

- Dihedral Angles : In N-(3,4-difluorophenyl)-2-arylacetamides, the dihedral angle between the phenyl and acetamide groups is ~66.4°, influencing crystal packing and solubility . The target compound’s 4-bromophenyl group may adopt a similar conformation, enhancing hydrophobic interactions in biological targets.

- Spectroscopic Data : Brominated benzothiazole analogs (4d, 4e) show characteristic ESI–MS peaks at m/z 477.0578 ([M+H]+), aligning with calculated values . The target compound’s mass spectrum would likely exhibit a similar molecular ion peak but with distinct fragmentation due to the phenyl-bromine bond.

Biological Activity

N-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.

- Molecular Formula : C22H21BrN4O2

- Molecular Weight : 453.3 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of compounds related to this compound. For instance, derivatives such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The effectiveness was assessed using the turbidimetric method, revealing that certain compounds showed significant inhibition zones against tested pathogens .

| Compound | Activity Against Bacteria | Activity Against Fungi |

|---|---|---|

| d1 | High | Moderate |

| d2 | Moderate | High |

| d3 | Low | Low |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Notably, compounds derived from this structure were tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. Results indicated that some derivatives exhibited potent cytotoxic effects, with IC50 values in the low micromolar range.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| d6 | 5.0 | Induction of apoptosis |

| d7 | 8.0 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

Additionally, certain derivatives have been identified as selective inhibitors of butyrylcholinesterase (BChE), which is relevant for neurodegenerative diseases such as Alzheimer's. Kinetic studies showed that these compounds could effectively bind to both the catalytic active site and peripheral anionic site of BChE .

Case Studies

A notable study focused on the synthesis and evaluation of a series of derivatives based on the isoquinoline scaffold. The research highlighted that modifications at specific positions significantly influenced both antimicrobial and anticancer activities. For example, a derivative with a bromine substituent at the para position exhibited enhanced activity compared to its non-brominated counterpart.

Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding interactions between the active compounds and their respective biological targets. These studies utilized software such as Schrodinger v11.5 to predict binding affinities and modes, providing insights into how structural variations can enhance biological efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.